(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
Description
Properties
IUPAC Name |
4-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-1-3-6(13)4-2-5;/h1-4,7,13H,12H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMQNFSWVGXQKQ-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoroethylating agent.
Amination: The amino group is introduced via a reductive amination process, where the intermediate is treated with an amine source under reducing conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its trifluoroethyl group enhances reactivity and stability in various chemical reactions, making it a valuable precursor in organic synthesis pathways.
Biology
- Biochemical Probe : The compound is being investigated for its ability to function as a biochemical probe. Its structural properties allow it to interact selectively with biological macromolecules, providing insights into enzyme mechanisms and cellular processes.
Medicine
- Pharmacological Properties : Research has explored the pharmacological potential of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. Preliminary studies suggest it may exhibit therapeutic effects in various biological systems due to its ability to modulate enzyme activity and receptor interactions.
Industry
- Development of Specialty Chemicals : In industrial applications, this compound is utilized in the formulation of specialty chemicals and materials. Its unique properties facilitate the development of innovative products across different sectors.
Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride | Enantiomer of the target compound | Similar applications in synthesis and biology |
| 4-(1-Amino-2,2,2-trifluoroethyl)aniline hydrochloride | Amino group on aniline instead of phenol | Used in dye production and as a pharmaceutical intermediate |
Uniqueness
(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is distinguished by its specific substitution pattern that imparts unique chemical and biological properties. The trifluoroethyl group not only enhances stability but also increases lipophilicity compared to similar compounds.
Case Study 1: Pharmacological Investigation
A study investigated the potential of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride as an inhibitor for specific enzymes involved in metabolic pathways. Results indicated that the compound effectively modulated enzyme activity at low concentrations, suggesting its utility in drug development.
Case Study 2: Synthesis Applications
In a recent synthesis project, researchers utilized (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride as a precursor for developing novel antifungal agents. The synthesized compounds demonstrated enhanced efficacy against resistant fungal strains compared to existing treatments.
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to analogs with variations in substituents, stereochemistry, and fluorine content. Key comparisons include:
Table 1: Comparison of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride and Analogs
Critical Analysis
Stereochemistry : The R-configuration in the target compound may offer distinct biological interactions compared to its S-enantiomers (e.g., (S)-benzonitrile analog) .
Substituent Effects: Phenol vs. Benzonitrile: The phenol group enables hydrogen bonding, improving solubility, while the benzonitrile group increases lipophilicity, favoring membrane permeability . Trifluoroethylamine vs. Ethanol Backbone: The ethanol moiety in analogs (e.g., CAS 1394822-93-5) introduces hydroxyl groups for solubility but reduces steric bulk compared to trifluoroethylamine .
Fluorine Content : Additional fluorine atoms (e.g., in CAS 1260618-04-9) enhance electronegativity and metabolic stability but may reduce aqueous solubility .
Research and Industrial Relevance
- Pharmacological Potential: Fluorinated compounds are prioritized in drug discovery for their ability to resist oxidative metabolism . The target compound’s trifluoroethyl group aligns with this trend.
- Synthetic Challenges: Enantioselective synthesis of chiral fluorine-containing compounds requires specialized catalysts, as noted in fluorinated drug development .
- Commercial Availability : Broad supplier networks (e.g., China, India, USA) ensure accessibility for industrial scaling .
Biological Activity
(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanism of action, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a phenolic structure with a trifluoroethyl group that enhances its lipophilicity, potentially facilitating cellular uptake. The presence of the amino group may also contribute to its interaction with biological targets.
The mechanism of action for (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride involves interactions with specific molecular targets within cells. The trifluoroethyl moiety improves the compound's ability to penetrate cell membranes, allowing it to modulate the activity of enzymes and receptors involved in various biological processes. Preliminary studies suggest that it may serve as a biochemical probe for further investigations into cellular signaling pathways.
Pharmacological Properties
Research indicates that (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride exhibits several pharmacological properties:
- Antitumor Activity : The compound has been investigated for its potential as an inhibitor of receptor tyrosine kinases (RTKs), particularly in the context of cancers where RTK deregulation is implicated. Its selective inhibition could lead to reduced side effects compared to broader-spectrum inhibitors .
- Antimicrobial Effects : There is emerging evidence suggesting that this compound may possess antimicrobial properties against certain bacterial strains. Studies have shown that related phenolic compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Case Studies
- Inhibition of RET Kinase : A study focused on the development of selective RET inhibitors highlighted the importance of structural modifications similar to those in (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. These modifications were found to enhance selectivity and potency against RET-positive tumors while minimizing off-target effects .
- Antibacterial Activity : In vitro evaluations demonstrated that phenolic compounds structurally related to (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride exhibited significant antibacterial activity against Mycobacterium tuberculosis. These findings suggest that the compound could be further explored as a lead for tuberculosis treatment .
Data Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antitumor | Potential RET kinase inhibition | |
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Enzyme Modulation | Interaction with specific enzymes |
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. Future studies should focus on:
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
- Target Identification : Using proteomic approaches to identify specific proteins and pathways affected by this compound.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the enantiomeric purity of (R)-4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride?
- Methodology : Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid. Compare retention times with the (S)-enantiomer to confirm resolution . Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can further validate stereochemistry .
Q. How can researchers optimize the synthesis of this compound to minimize racemization during the amination step?
- Methodology : Employ low-temperature (0–5°C) reaction conditions with a chiral auxiliary (e.g., Evans oxazolidinone) to stabilize the intermediate. Use tert-butoxycarbonyl (Boc) protection for the amine group to prevent undesired side reactions. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology : Combine H and C NMR to assign aromatic and trifluoroethyl groups. Infrared (IR) spectroscopy identifies phenolic O–H stretches (~3200 cm) and amine N–H bends (~1600 cm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against adrenergic receptors?
- Methodology : Perform molecular docking studies using Schrödinger Suite or AutoDock Vina with β-adrenergic receptor crystal structures (PDB ID: 2RH1). Analyze binding affinity (ΔG) and hydrogen-bond interactions between the trifluoroethyl group and conserved residues (e.g., Asp113, Asn312). Validate predictions with in vitro cAMP assays in HEK293 cells expressing β-AR .
Q. What strategies resolve contradictory data in studies of this compound’s metabolic stability?
- Methodology : Cross-validate results using two independent assays: (1) Liver microsomal stability tests (human/rat) with LC-MS quantification of parent compound depletion, and (2) cytochrome P450 inhibition screening (CYP3A4, CYP2D6). Account for interspecies variability by comparing metabolic pathways via metabolite profiling .
Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Methodology : Conduct comparative studies using parallel artificial membrane permeability assays (PAMPA) for passive diffusion and Caco-2 cell monolayers for active transport. Measure logP values (shake-flask method) to assess lipophilicity changes. Fluorine-19 NMR tracks metabolic degradation in plasma .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating this compound’s agonistic/antagonistic activity?
- Methodology : Use CHO-K1 cells transfected with luciferase reporters under cAMP response element (CRE) promoters. Dose-response curves (0.1 nM–10 μM) quantify EC values. Include isoproterenol as a positive control and propranolol for antagonism validation .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
- Methodology : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute with phosphate-buffered saline (PBS) containing 0.1% Tween-80. For in vivo studies, use cyclodextrin-based formulations (e.g., sulfobutylether-β-cyclodextrin) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
